

Quantitative Data: HOMO and LUMO Energy Levels of TCP

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Compound of Interest

Compound Name: 1,3,5-Tri(9H-carbazol-9-yl)benzene

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The electronic properties of 2,4,6-Trichlorophenol have been investigated using computational methods. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

Parameter	Energy (eV)	Description
EHOMO	-6.64	Energy of the Highest Occupied Molecular Orbital
ELUMO	-1.12	Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)	5.52	ELUMO - EHOMO

Note: These values are representative and derived from Density Functional Theory (DFT) calculations. Specific values may vary depending on the computational model and experimental conditions.

Methodologies for Determining HOMO and LUMO Levels

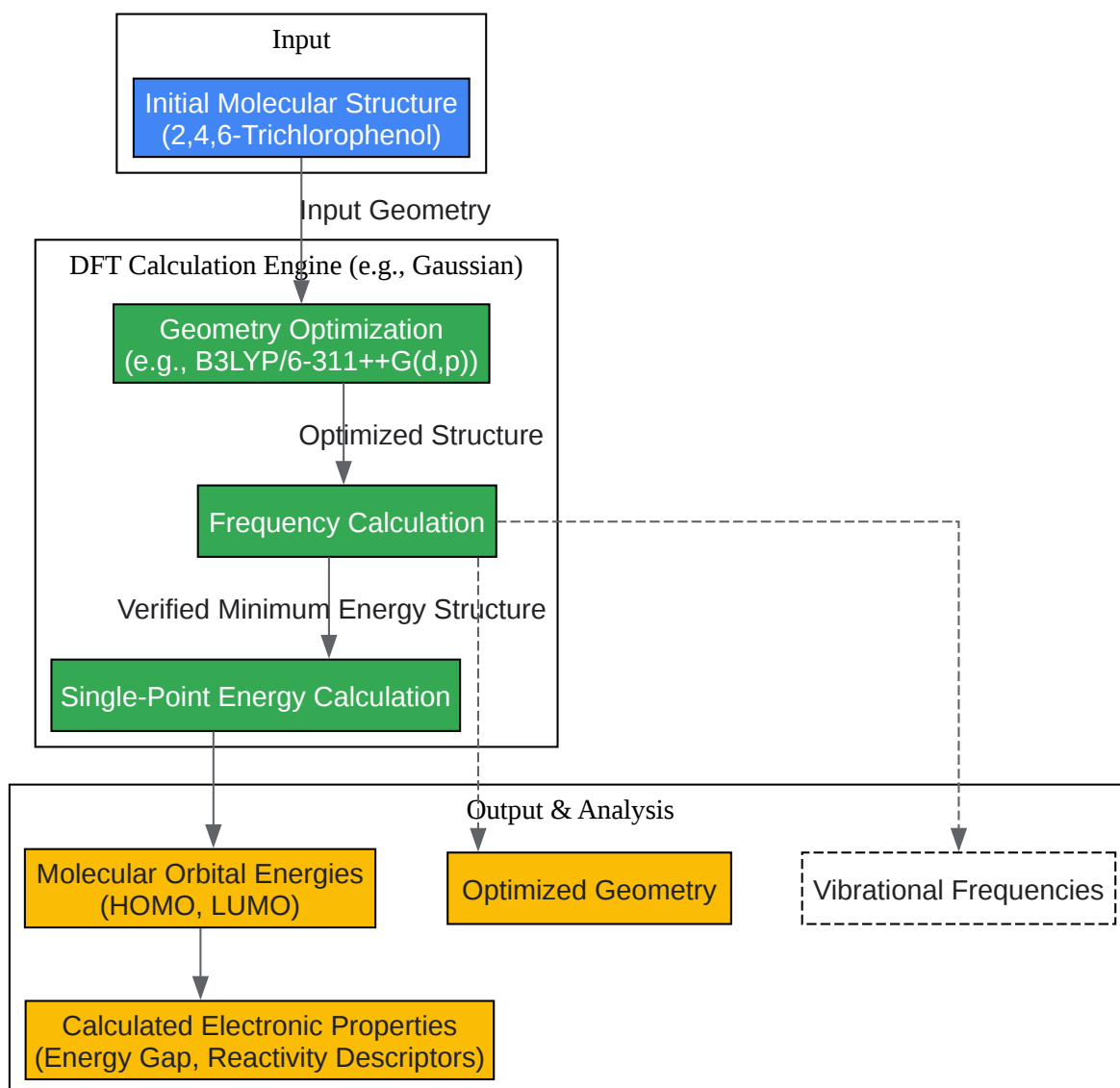
The determination of HOMO and LUMO energy levels can be approached through both computational and experimental protocols.

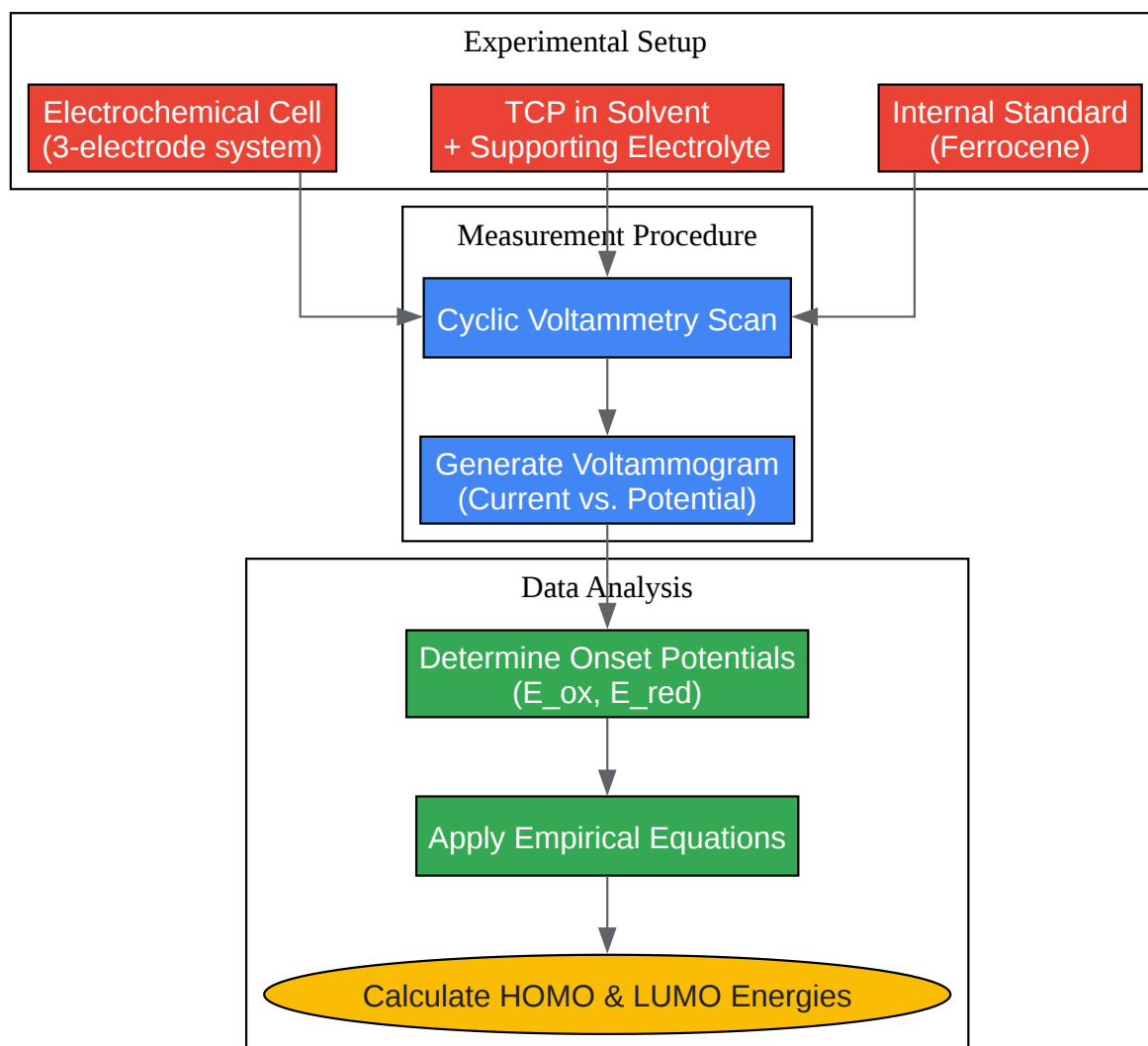
Computational Protocol: Density Functional Theory (DFT)

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it a standard tool in molecular modeling.^[1]

Workflow for DFT Calculations:

- **Molecular Geometry Optimization:** The first step is to determine the most stable 3D conformation of the TCP molecule. This is achieved by finding the geometry that corresponds to the minimum energy on the potential energy surface. A common functional and basis set for this purpose is B3LYP/6-311++G(d,p).^[2]
- **Frequency Calculation:** To ensure the optimized structure is a true minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is at a stable equilibrium.
- **Frontier Molecular Orbital Analysis:** Using the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals. The HOMO and LUMO energies are then identified from this output.^[1]
- **Calculation of Electronic Properties:** From the HOMO and LUMO energies, other important electronic properties can be calculated, such as the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness.^[3]





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